2,4-dichloro-N'-[(1E)-1-phenylpropylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N’-(1-phenylpropylidene)benzohydrazide is an organic compound with the molecular formula C16H14Cl2N2O. It is characterized by the presence of two chlorine atoms, a phenyl group, and a benzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-(1-phenylpropylidene)benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 1-phenylpropanal. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N’-(1-phenylpropylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2,4-Dichloro-N’-(1-phenylpropylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(1-phenylpropylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzohydrazide: Lacks the phenylpropylidene group.
N’-Phenylbenzohydrazide: Lacks the dichloro substitution.
2,4-Dichloro-N’-(1-phenylethylidene)benzohydrazide: Similar structure but with a different alkylidene group.
Uniqueness
2,4-Dichloro-N’-(1-phenylpropylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H14Cl2N2O |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-1-phenylpropylideneamino]benzamide |
InChI |
InChI=1S/C16H14Cl2N2O/c1-2-15(11-6-4-3-5-7-11)19-20-16(21)13-9-8-12(17)10-14(13)18/h3-10H,2H2,1H3,(H,20,21)/b19-15+ |
InChI Key |
UNZISNXLRACWBU-XDJHFCHBSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.